Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative with a molecular formula of C₁₈H₁₄BrFO₄ and a molecular weight of 393.21 g/mol . Its structure features a benzofuran core substituted with a methyl ester at position 3, a bromine atom at position 6, a methyl group at position 2, and a 2-fluorobenzyl ether at position 5 (Figure 1).
Properties
IUPAC Name |
methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFO4/c1-10-17(18(21)22-2)12-7-16(13(19)8-15(12)24-10)23-9-11-5-3-4-6-14(11)20/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMJFCPDKLOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups.
Scientific Research Applications
Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ in substituent patterns, ester groups, and halogen placement, which influence their physicochemical and pharmacological profiles. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP/logD | Rotatable Bonds | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|---|
| Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | C₁₈H₁₄BrFO₄ | 393.21 | 4.83/4.83 | 5 | 36.67 | 2-Fluorobenzyl, methyl ester |
| Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | C₂₄H₁₈BrFO₄ | 469.30 | ~6.5* | 7 | 48.7 | 3-Fluorobenzyl, ethyl ester, phenyl |
| Methyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | C₂₃H₁₇Br₂O₄ | 514.10 | N/A | 7 | N/A | 2-Bromobenzyl, phenyl |
| Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | C₁₃H₁₀BrNO₄ | 332.13 | N/A | 4 | N/A | Cyanomethoxy group |
*Estimated from XLogP3 value .
Key Observations:
Halogen Substitution : Bromine at position 6 is conserved in most analogs, but additional halogens (e.g., 2-bromobenzyl in Methyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate) increase molecular weight and steric bulk, which may affect receptor binding .
Polar Functional Groups: The cyanomethoxy group in Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate introduces a nitrile moiety, increasing polarity and hydrogen-bond acceptor count, which could enhance target interaction .
Biological Activity
Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, featuring a benzofuran core and various functional groups, has prompted research into its potential biological activities. This article provides an in-depth examination of its biological activity, including data tables, case studies, and research findings.
Structural Characteristics
The compound has the following molecular formula: C18H16BrO4F. Its structure consists of a benzofuran core with a bromo group, a methoxy group, and a fluorophenyl substituent, which collectively influence its biological properties.
Biological Activity Overview
Research indicates that derivatives of benzofuran compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound include:
- Antimicrobial Activity : Initial studies suggest that this compound may possess antibacterial and antifungal properties.
- Anticancer Potential : There is emerging evidence indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Antimicrobial Activity
A study on related benzofuran derivatives highlighted their antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.039 mg/mL against pathogenic bacteria such as E. coli and Bacillus mycoides .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Example Compound A | 0.0195 | E. coli |
| Example Compound B | 0.0048 | Bacillus mycoides |
| Example Compound C | 0.039 | C. albicans |
Anticancer Studies
Research into the anticancer potential of this compound has shown promising results. Various derivatives have been tested against different cancer cell lines, revealing significant cytotoxic effects.
The mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may function through:
- Receptor Binding : Potential binding to specific cellular receptors.
- Enzyme Inhibition : Interference with key enzymes involved in cell proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies conducted on various cancer cell lines revealed that the compound had selective cytotoxic effects, with lower IC50 values indicating higher potency against specific cancer types compared to standard chemotherapeutics.
Q & A
Q. Conflicting bioactivity results in cell-based assays: Is this due to compound instability or assay conditions?
- Methodology : Stability tests (e.g., LC-MS monitoring of compound integrity in cell culture media) rule out degradation. Positive controls (e.g., known inhibitors) validate assay reproducibility. Dose-response curves under hypoxia vs. normoxia conditions assess environmental sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
